molecular formula C15H17N3O3S B2917294 N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1902937-44-3

N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2917294
CAS No.: 1902937-44-3
M. Wt: 319.38
InChI Key: WRUFXTKSKLEHML-UHFFFAOYSA-N
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Description

“N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C15H17N3O3S . It is a complex organic molecule that may have potential applications in various fields .


Synthesis Analysis

The synthesis of similar compounds has been studied in the literature . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents was presented . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as indicated by its molecular formula C15H17N3O3S . Detailed structural analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . Cross-coupling reactions of dibromide were studied and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources . For a comprehensive analysis, more specific information or advanced analytical techniques would be required.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Novel Antibacterial Agents : A study describes the synthesis and antibacterial evaluation of related compounds, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
  • Antimicrobial Activity : Research on benzothiazole derivatives, similar in structure, shows broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating potential applications in infection control (Padalkar et al., 2014).

Anticancer Research

  • Anticancer Properties : A study synthesizing new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, structurally related compounds, revealed moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011).

Synthesis and Structural Studies

  • Novel Synthesis Methods : Microwave-assisted synthesis of novel N-(Benzo[d]Thiazol-2-yl) derivatives, structurally akin to the queried compound, has been explored for their potent antibacterial properties (Borad et al., 2015).
  • In Vivo Studies : In vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives was studied, which suggests the potential physiological effects of similar compounds (Yar & Ansari, 2009).

Serotonin Receptor Antagonists

  • Neuropharmacological Applications : Benzoxazine derivatives, similar to the compound , have been evaluated for serotonin-3 (5-HT3) receptor antagonistic activity, suggesting potential applications in neuropharmacology (Kawakita et al., 1992).

Safety and Hazards

The safety and hazards associated with “N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” are not explicitly mentioned in the available resources . It is always recommended to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-15(9-1-3-11-12(7-9)18-22-17-11)16-10-2-4-13-14(8-10)21-6-5-20-13/h1,3,7,10,13-14H,2,4-6,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUFXTKSKLEHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC4=NSN=C4C=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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